REACTION_SMILES
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[CH3:18][OH:19].[Li+:3].[OH-:2].[OH2:1].[OH2:4].[OH:5][CH2:6][C:7]1([C:13](=[O:14])[O:15][CH2:16][CH3:17])[CH2:8][CH2:9][O:10][CH2:11][CH2:12]1>>[OH:5][CH2:6][C:7]1([C:13](=[O:14])[OH:15])[CH2:8][CH2:9][O:10][CH2:11][CH2:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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CCOC(=O)C1(CO)CCOCC1
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Name
|
|
Type
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product
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Smiles
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O=C(O)C1(CO)CCOCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |